4-(6-Chloro-4-ethoxypyrazolo[4,3-c]pyridin-1-yl)butanoic acid
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Overview
Description
4-(6-Chloro-4-ethoxypyrazolo[4,3-c]pyridin-1-yl)butanoic acid is a synthetic organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridine core substituted with a chloro and ethoxy group, and a butanoic acid moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloro-4-ethoxypyrazolo[4,3-c]pyridin-1-yl)butanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[4,3-c]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro and ethoxy groups: These substituents can be introduced via electrophilic aromatic substitution reactions using reagents such as thionyl chloride and ethyl iodide.
Attachment of the butanoic acid moiety: This step often involves the use of coupling reagents like dicyclohexylcarbodiimide (DCC) to form the ester linkage, followed by hydrolysis to yield the final acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(6-Chloro-4-ethoxypyrazolo[4,3-c]pyridin-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or ethoxy positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolopyridines.
Scientific Research Applications
4-(6-Chloro-4-ethoxypyrazolo[4,3-c]pyridin-1-yl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(6-Chloro-4-ethoxypyrazolo[4,3-c]pyridin-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another pyrazolopyridine derivative with potential biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its inhibitory effects on certain enzymes.
Quinolinyl-pyrazoles: Compounds with a similar core structure but different substituents.
Uniqueness
4-(6-Chloro-4-ethoxypyrazolo[4,3-c]pyridin-1-yl)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, ethoxy, and butanoic acid groups makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C12H14ClN3O3 |
---|---|
Molecular Weight |
283.71 g/mol |
IUPAC Name |
4-(6-chloro-4-ethoxypyrazolo[4,3-c]pyridin-1-yl)butanoic acid |
InChI |
InChI=1S/C12H14ClN3O3/c1-2-19-12-8-7-14-16(5-3-4-11(17)18)9(8)6-10(13)15-12/h6-7H,2-5H2,1H3,(H,17,18) |
InChI Key |
ORJBTOMBSAJTJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C=NN(C2=CC(=N1)Cl)CCCC(=O)O |
Origin of Product |
United States |
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